molecular formula C18H19BrN2O3S B5004773 ethyl 2-{[(5-bromo-3-pyridinyl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

ethyl 2-{[(5-bromo-3-pyridinyl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No. B5004773
M. Wt: 423.3 g/mol
InChI Key: ZGQFMIHDWLNOLL-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups. It has a benzothiophene ring, which is a system containing a benzene ring fused with a thiophene ring. The presence of the nitrogen atom suggests the presence of an amine group. The carbonyl group attached to the nitrogen atom indicates that this is likely an amide functional group. The ethyl ester group is attached to the benzothiophene ring. The bromo group attached to the pyridine ring makes this compound potentially reactive .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. Without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzothiophene and pyridine rings are aromatic, contributing to the compound’s stability. The bromine atom is a heavy atom that could have significant effects on the compound’s physical and chemical properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups it contains. The bromine atom on the pyridine ring could potentially be reactive in a substitution reaction. The amide group might participate in hydrolysis or condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its size, shape, and the types of functional groups it contains would all play a role. For example, the presence of polar functional groups like the amide could make it more soluble in polar solvents .

properties

IUPAC Name

ethyl 2-[(5-bromopyridine-3-carbonyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN2O3S/c1-3-24-18(23)15-13-5-4-10(2)6-14(13)25-17(15)21-16(22)11-7-12(19)9-20-8-11/h7-10H,3-6H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGQFMIHDWLNOLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)C3=CC(=CN=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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